4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride
Description
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a piperidine derivative featuring a phenoxy group substituted with a bromine atom at the para position and a tert-butyl group at the ortho position. The molecular formula is C₁₅H₂₁BrClNO, with a molecular weight of approximately 362.70 g/mol (calculated from constituent atomic weights). The compound’s structure combines a rigid aromatic system with a bulky tert-butyl group, which enhances lipophilicity and may influence its pharmacokinetic properties. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility as building blocks for drug candidates, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors .
Properties
IUPAC Name |
4-(4-bromo-2-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-10-11(16)4-5-14(13)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJSKSDPCOLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a complex organic compound that includes a bromine atom, a tert-butyl group, and a piperidine ring. It has a molecular formula of C₁₅H₂₃BrClNO. This compound is utilized in scientific research because of its versatile chemical properties and its structure which allows it to interact with biological systems, making it a candidate for organic synthesis and pharmacological studies.
Scientific Research Applications
this compound exhibits potential biological activity through interactions with molecular targets. It may bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects, making it of interest in pharmacological research.
The synthesis of this compound typically involves several steps:
- Step 1 Synthesis
- Step 2 Bromination
- Step 3 Ring formation
- Step 4 Final processing and purification
This compound has a wide range of applications across different fields:
- It is used as a building block in organic synthesis for creating more complex molecules.
- It is used in the development of bioactive molecules.
- It can be utilized as a probe in biochemical assays.
- It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related piperidine derivatives:
Key Observations:
Ethyl Linker vs.
Substituent Effects : Bromine and tert-butyl groups enhance steric bulk and lipophilicity (logP), which may improve CNS penetration but reduce aqueous solubility. The fluorine in ’s compound introduces electronegativity, affecting electronic properties .
Aromatic vs. Aliphatic Systems : Compounds lacking aromatic systems (e.g., ) exhibit lower molecular weights and simpler pharmacokinetic profiles .
Biological Activity
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a complex organic compound with significant potential in pharmacological research. Its unique structure, characterized by a piperidine ring, a brominated phenoxy group, and a tert-butyl substituent, allows for diverse interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.
- Molecular Formula : C₁₅H₂₃BrClNO
- Molecular Weight : Approximately 376.76 g/mol
- Structure : The compound features a piperidine ring that enhances its nucleophilic properties and a bromine atom that contributes to its electrophilic character.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The brominated phenoxy group can form covalent bonds with nucleophilic sites on proteins, while the piperidine ring engages in hydrophobic interactions with target molecules. These interactions modulate various biological pathways, influencing cellular processes such as signaling and metabolic regulation.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations .
- Cytotoxic Effects : In vitro evaluations have demonstrated that the compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), showcasing its potential as an anticancer agent .
- Enzyme Modulation : The compound's interactions with various enzymes suggest a role in modulating enzymatic activity, which could lead to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Cytotoxic | MIC: 0.78 - 3.125 μg/mL |
| Similar Compound A | Structure | Moderate Antimicrobial | MIC: >10 μg/mL |
| Similar Compound B | Structure | Low Cytotoxicity | IC50: >20 μM |
Preparation Methods
Formation of the Phenoxy Intermediate
The starting point is the preparation of the phenoxy intermediate bearing the 4-bromo and 2-(tert-butyl) substituents on the aromatic ring. This is generally achieved by:
- Substituting a phenol derivative with bromine at the para position relative to the tert-butyl group.
- The tert-butyl group is introduced via Friedel-Crafts alkylation or starting from a tert-butyl substituted phenol.
This intermediate forms the basis for subsequent nucleophilic substitution reactions.
Nucleophilic Substitution with Piperidine
The phenoxy intermediate undergoes nucleophilic substitution with piperidine to form the ether linkage. The reaction conditions typically involve:
- Using piperidine as a nucleophile to displace a suitable leaving group (e.g., halide or activated phenol derivative) on the aromatic ring.
- The reaction is conducted under controlled temperatures, often between 0°C and room temperature, to avoid side reactions.
- Solvents such as dichloromethane (DCM) or 1,4-dioxane are commonly used to dissolve reactants and facilitate the reaction.
Formation of Hydrochloride Salt
The free base 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine is converted into its hydrochloride salt to improve stability and crystallinity:
- Treatment with hydrogen chloride (HCl) in solvents such as 1,4-dioxane or dichloromethane.
- The reaction is typically carried out at 0°C initially, then allowed to warm to room temperature and stirred for extended periods (e.g., 16 hours) to ensure complete conversion.
- The hydrochloride salt precipitates out upon addition of a non-polar solvent like methyl tert-butyl ether (MTBE), facilitating isolation by filtration.
Representative Experimental Procedure
Research Findings and Optimization
- The hydrochloride salt formation step is critical for isolating the compound as a stable solid, enhancing handling and storage.
- Reaction monitoring by thin-layer chromatography (TLC) ensures complete consumption of starting materials and minimizes impurities.
- Use of mild reaction temperatures and controlled addition rates of HCl minimizes side reactions and degradation.
- The choice of solvents (DCM, 1,4-dioxane) balances solubility and reaction kinetics for optimal yield.
- Purification by filtration and washing with hexane removes residual organic impurities, improving product purity.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-bromo-2-(tert-butyl)phenol intermediate |
| Nucleophile | Piperidine |
| Solvents | Dichloromethane (DCM), 1,4-dioxane |
| Temperature Range | 0°C to 25°C |
| Reaction Time | 16 hours (for HCl salt formation) |
| Yield | Approximately 71% (hydrochloride salt) |
| Purification Method | Precipitation with MTBE, filtration, hexane wash |
| Monitoring Technique | Thin-layer chromatography (TLC) |
Q & A
Q. What are the recommended synthetic routes for 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) and subsequent salt formation. Key steps include:
- Step 1: Reacting 4-bromo-2-(tert-butyl)phenol with a piperidine derivative (e.g., 4-chloropiperidine) under basic conditions (e.g., NaOH in H₂O/RT) to form the phenoxy-piperidine intermediate .
- Step 2: Hydrochloride salt formation via neutralization with HCl gas or aqueous HCl.
- Optimization Parameters:
- Solvent: Polar aprotic solvents (e.g., DCM) enhance NAS efficiency.
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
- Yield Enhancement: Demethylation using BBr₃ in DCM (0°C to RT, 6 h) achieves ~85% yield for analogous compounds .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: Confirm substitution patterns (e.g., tert-butyl group at δ 1.3–1.5 ppm in ¹H NMR; bromine’s deshielding effects in ¹³C NMR) .
- HPLC/MS: Verify purity (>95%) and molecular weight (e.g., [M+H⁺] at m/z ~350–370 for similar piperidine derivatives) .
- X-ray Crystallography: Resolve stereochemistry for salt forms (if crystalline) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions may arise from differences in:
- Experimental Models: Compare activity in in vitro (cell lines) vs. in vivo (rodent) systems. For example, dopaminergic pathway effects vary with blood-brain barrier permeability .
- Dosage Regimens: Replicate studies using standardized doses (e.g., 1–100 µM for in vitro assays) and exposure times .
- Control Experiments: Include positive controls (e.g., known dopamine receptor agonists) and validate assay conditions (e.g., pH, temperature) .
- Computational Docking: Predict binding affinities to targets (e.g., dopamine receptors) using tools like AutoDock Vina to rationalize discrepancies .
Q. How can computational modeling predict the compound’s reactivity with biological targets?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., bromine’s susceptibility to substitution) .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .
- ICReDD Framework: Apply reaction path search algorithms to predict metabolic pathways (e.g., nitro group reduction in analogous compounds) .
Q. What experimental designs are optimal for analyzing the compound’s stability under varying conditions?
Methodological Answer:
- Thermal Stability: Use thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .
- pH-Dependent Degradation: Incubate in buffers (pH 1–13) and monitor via HPLC for hydrolysis products (e.g., free piperidine) .
- Light Sensitivity: Expose to UV/visible light (300–700 nm) and track photodegradation using UV-Vis spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity reports in preliminary studies?
Methodological Answer:
- Dose-Response Curves: Establish LD₅₀ values in multiple models (e.g., zebrafish embryos vs. mammalian cell lines) .
- Metabolite Profiling: Identify toxic metabolites (e.g., demethylated byproducts) via LC-MS/MS .
- Species-Specific Effects: Compare cytochrome P450 activity in human vs. rodent liver microsomes to explain variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
